(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
CAS No.:
Cat. No.: VC15791096
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16O4 |
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Molecular Weight | 284.31 g/mol |
IUPAC Name | (2S)-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3/t14-/m0/s1 |
Standard InChI Key | IAFBOKYTDSDNHV-AWEZNQCLSA-N |
Isomeric SMILES | COC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC |
Canonical SMILES | COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named (2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one, adhering to IUPAC nomenclature rules. Common synonyms include 5,7-dimethoxyflavanone, dimethylpinocembrin, and alpinetin methyl ether . The CAS Registry Number 36052-66-1 uniquely identifies it in chemical databases, while its SMILES notation (COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC) and InChIKey (IAFBOKYTDSDNHV-UHFFFAOYSA-N) provide machine-readable representations of its structure .
Structural Features
The molecule consists of a 2-phenylchroman-4-one backbone with methoxy groups at positions 5 and 7 (Table 1). The (2S) stereochemistry at the dihydrobenzopyran ring’s second carbon distinguishes it from its (2R) enantiomer, which may exhibit divergent biological activities.
Table 1: Structural and Physicochemical Properties
Synthesis and Derivatives
Synthetic Routes
The synthesis of 5,7-dimethoxyflavanone derivatives typically involves condensation reactions between substituted benzaldehydes and acetophenones. A validated method includes:
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Coumarin Intermediate Formation: Reacting phenylacetic acid with 2,4-dihydroxybenzaldehyde in acetic anhydride and triethylamine under reflux yields 7-hydroxy-3-phenylcoumarin intermediates .
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Alkylation: Introducing methoxy groups via alkylation with methyl iodide or dimethyl sulfate in the presence of potassium carbonate .
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Stereochemical Control: Chiral resolution techniques or asymmetric catalysis ensure the (2S) configuration .
Structural Modifications
Modifications at positions 3 and 7 of the benzopyran core have been explored to enhance bioactivity. For example, substituting the phenyl group at position 3 with halogenated or methoxylated aryl rings improves antimicrobial properties in related compounds .
Physicochemical and Spectroscopic Data
Spectral Characterization
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¹H NMR: Peaks corresponding to methoxy protons (δ 3.75–3.85 ppm), aromatic protons (δ 6.30–7.50 ppm), and the chromanone ketone (δ 5.50 ppm for H-2) .
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IR Spectroscopy: Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C-O-C ether linkages) .
Stability and Reactivity
The compound is stable under ambient conditions but may undergo oxidation at the ketone group or demethylation under acidic or enzymatic conditions. Its methoxy groups render it less polar than hydroxylated flavanones, influencing its pharmacokinetic properties .
Natural Occurrence and Biological Relevance
Phytochemical Sources
(2S)-5,7-Dimethoxyflavanone has been isolated from Boesenbergia rotunda, a medicinal plant in Southeast Asia traditionally used to treat gastrointestinal disorders . Its presence in this species suggests a role in plant defense mechanisms.
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